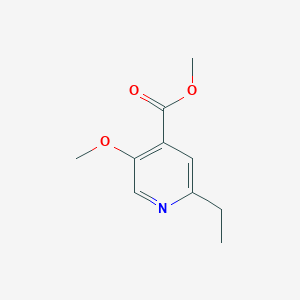
Methyl 2-ethyl-5-methoxyisonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-ethyl-5-methoxyisonicotinate is an organic compound with the molecular formula C10H13NO3. It is a derivative of isonicotinic acid and features a methoxy group at the 5-position, an ethyl group at the 2-position, and a methyl ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-ethyl-5-methoxyisonicotinate typically involves multi-step reactions. One common method includes the use of potassium carbonate and N,N-dimethylformamide under an inert atmosphere, followed by the addition of tetrakis(triphenylphosphine)palladium(0) and further reaction with hydrogen and palladium on activated charcoal in ethyl acetate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar multi-step synthetic routes optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-ethyl-5-methoxyisonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy and ethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are typical.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-ethyl-5-methoxyisonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action of Methyl 2-ethyl-5-methoxyisonicotinate is not fully understood. it is believed to interact with molecular targets such as enzymes, potentially inhibiting their activity. For instance, its inhibition of histone deacetylases (HDACs) suggests it may influence gene expression by altering chromatin structure.
Comparación Con Compuestos Similares
Ethyl 2-methoxyisonicotinate: Similar in structure but with an ethyl ester group instead of a methyl ester.
2-methylalkyl isonicotinates: These compounds have varying alkyl groups and exhibit different biological activities.
Uniqueness: Methyl 2-ethyl-5-methoxyisonicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, ethyl, and methyl ester groups makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
methyl 2-ethyl-5-methoxypyridine-4-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-4-7-5-8(10(12)14-3)9(13-2)6-11-7/h5-6H,4H2,1-3H3 |
Clave InChI |
UPXFCQRJYVMRAO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=N1)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B15052194.png)
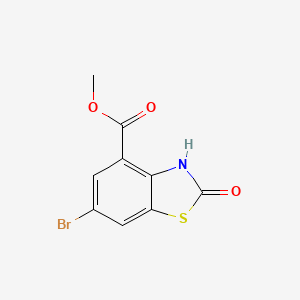
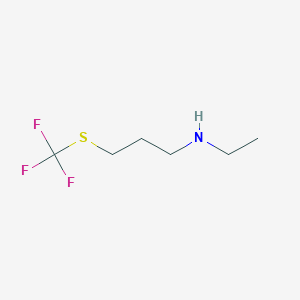
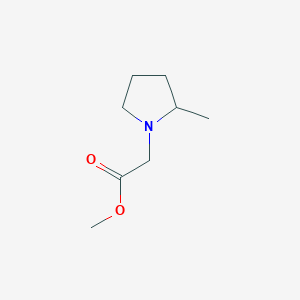
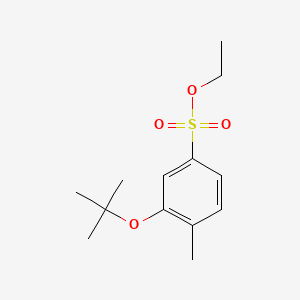
![5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B15052226.png)


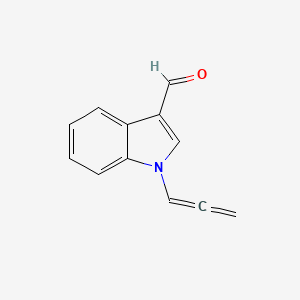

![1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B15052252.png)
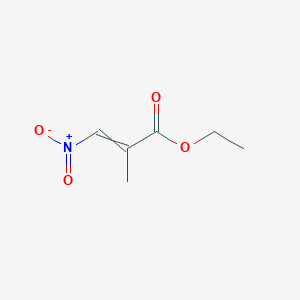

![[(2R)-3-carboxy-2-[(2,2-dimethylpropanoyl)oxy]propyl]trimethylazanium](/img/structure/B15052267.png)
